4-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate is an organic compound that features a tetrazole ring and a benzoate ester. The tetrazole ring is known for its stability and diverse biological activities, making it a valuable component in medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide under acidic conditions . The resulting tetrazole can then be reacted with 4-isopropoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: 4-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-imidazol-1-yl)phenyl 4-isopropoxybenzoate: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate is unique due to the presence of the tetrazole ring, which provides enhanced stability and diverse biological activities compared to other similar compounds. The tetrazole ring’s ability to act as a bioisostere for carboxylic acids makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-12(2)23-15-7-3-13(4-8-15)17(22)24-16-9-5-14(6-10-16)21-11-18-19-20-21/h3-12H,1-2H3 |
InChI Key |
KAYXTPIHMBBGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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